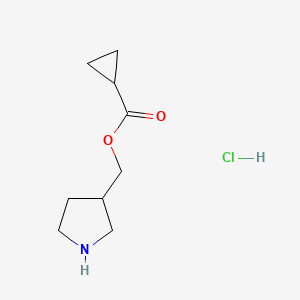
1-(3-Fluorophenyl)piperidin-3-amine dihydrochloride
Descripción general
Descripción
1-(3-Fluorophenyl)piperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C11H17Cl2FN2 and a molecular weight of 267.17 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmacology. It is known for its unique structural properties, which make it a valuable building block in the synthesis of various pharmaceuticals and chemical intermediates .
Métodos De Preparación
The synthesis of 1-(3-Fluorophenyl)piperidin-3-amine dihydrochloride typically involves several steps, starting with the preparation of the piperidine ring and subsequent introduction of the fluorophenyl group. One common synthetic route includes the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives.
Formation of Dihydrochloride Salt: The final step involves the conversion of the amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(3-Fluorophenyl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Aplicaciones Científicas De Investigación
1-(3-Fluorophenyl)piperidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of antidepressant and antipsychotic drugs.
Industry: The compound is utilized in the development of new materials and chemical intermediates for various industrial applications
Mecanismo De Acción
The mechanism of action of 1-(3-Fluorophenyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various pharmacological effects, including antidepressant and antipsychotic activities .
Comparación Con Compuestos Similares
1-(3-Fluorophenyl)piperidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride: This compound has a similar structure but differs in the position of the fluorine atom on the phenyl ring, which can lead to different pharmacological properties.
1-(3-Chlorophenyl)piperidin-3-amine dihydrochloride: The substitution of fluorine with chlorine can result in variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and interaction with biological targets .
Propiedades
IUPAC Name |
1-(3-fluorophenyl)piperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-9-3-1-5-11(7-9)14-6-2-4-10(13)8-14;;/h1,3,5,7,10H,2,4,6,8,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLJRTSSBVYSDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=CC=C2)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1442833.png)
![[(4-Chlorophenyl)thio]acetyl chloride](/img/structure/B1442835.png)
![[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1442837.png)







![[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442852.png)
